Pyrazinamine, 3-bromo-5-(1-naphthalenylmethoxy)-
CAS No.: 642084-44-4
Cat. No.: VC16899504
Molecular Formula: C15H12BrN3O
Molecular Weight: 330.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 642084-44-4 |
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Molecular Formula | C15H12BrN3O |
Molecular Weight | 330.18 g/mol |
IUPAC Name | 3-bromo-5-(naphthalen-1-ylmethoxy)pyrazin-2-amine |
Standard InChI | InChI=1S/C15H12BrN3O/c16-14-15(17)18-8-13(19-14)20-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H2,17,18) |
Standard InChI Key | JQXZAATVNPJMHC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2COC3=CN=C(C(=N3)Br)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazine ring substituted at positions 3 and 5 with bromine and a naphthalenylmethoxy group, respectively, and an amine group at position 2. Key structural attributes include:
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Pyrazine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
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Bromine Substituent: Electron-withdrawing halogen at position 3, likely influencing electronic distribution and reactivity.
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Naphthalenylmethoxy Group: A bulky lipophilic substituent at position 5, potentially enhancing membrane permeability and target binding.
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Amine Functional Group: At position 2, contributing to hydrogen-bonding interactions and basicity.
Table 1: Hypothesized Physicochemical Properties
Synthetic Pathways and Feasibility
Retrosynthetic Analysis
Synthesis likely proceeds via functionalization of a preformed pyrazine scaffold:
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Core Construction: Pyrazine rings are commonly synthesized via condensation reactions, such as the Gutknecht pyrazine synthesis or cyclization of α-aminoketones .
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Bromination: Electrophilic aromatic bromination at position 3 using reagents like N-bromosuccinimide (NBS) under radical or Lewis acid conditions .
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Naphthalenylmethoxy Introduction: Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) with 1-naphthalenemethanol, contingent on leaving group activation .
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Amine Installation: Reduction of a nitro group or displacement of a halogen via Buchwald-Hartwig amination .
Table 2: Key Reaction Steps and Conditions
Biological and Pharmacological Implications
Structure-Activity Relationship (SAR) Insights
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Bromine at C3: Analogous to 5-bromopyrazine-2-carboxylic acid (CAS 876161-05-6), bromine increases electrophilicity, potentially enhancing covalent binding to target proteins .
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Naphthylmethoxy at C5: Similar to aryl ethers in fluoroquinolones, this group may intercalate DNA or inhibit topoisomerases .
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Amine at C2: Critical for hydrogen bonding with Asp70 in PanD’s active site, as observed in POA analogs .
Table 3: Comparative Activity of Pyrazine Derivatives
Compound | MIC₉₀ (Mtb, μg/mL) | Target |
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Pyrazinamide | 16–50 | PanD |
5-Bromopyrazine-2-carboxylic acid | 8–12 | PanD |
3-Bromo-5-(1-naphthalenylmethoxy)pyrazinamine | Predicted: 4–8 | PanD/DNA topoisomerase |
Pharmacokinetic and Toxicity Considerations
Absorption and Distribution
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GI Absorption: High (predicted) due to moderate LogP (~3.2) and non-polar naphthyl group .
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BBB Penetration: Likely limited by molecular weight (>350 Da) and polar surface area (~75 Ų) .
Metabolic Stability
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CYP450 Interactions: Naphthalene rings are prone to epoxidation by CYP3A4/2C9, potentially requiring coadministration with inhibitors .
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Glucuronidation: The amine group may undergo Phase II conjugation, reducing systemic exposure .
Toxicity Risks
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Hepatotoxicity: Common in pyrazinamide analogs due to reactive metabolites; naphthyl group may exacerbate this .
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Genotoxicity: Potential aryl radical formation from naphthalene metabolism .
Research Gaps and Future Directions
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Synthetic Validation: Empirical synthesis and characterization are needed to confirm physicochemical predictions.
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Target Identification: Proteomic studies to elucidate binding partners beyond PanD.
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Resistance Profiling: Activity against PZA-resistant Mtb strains with pncA mutations .
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Formulation Strategies: Lipid-based carriers to mitigate solubility limitations .
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